
2-Ethoxyethanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethanol carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and chemical applications. This compound is known for its utility as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethanol carbamate typically involves the reaction of 2-ethoxyethanol with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2-ethoxyethanol with ethyl isocyanate under mild conditions to form the carbamate ester. The reaction can be carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs continuous synthesis methods to ensure high efficiency and yield. One such method involves the direct utilization of carbon dioxide and amines in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is environmentally friendly and allows for the production of carbamates with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyethanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces substituted carbamates with different functional groups.
Applications De Recherche Scientifique
2-Ethoxyethanol carbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs with carbamate functional groups.
Industry: Applied in the production of agrochemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-ethoxyethanol carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The molecular targets often include enzymes involved in metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Methyl Carbamate
- Ethyl Carbamate
- Butyl Carbamate
Comparison: 2-Ethoxyethanol carbamate is unique due to its ethoxy group, which imparts different solubility and reactivity properties compared to other carbamates. For instance, ethyl carbamate is commonly found in fermented foods and beverages and is known for its potential carcinogenicity, whereas this compound is primarily used in industrial applications .
Propriétés
Numéro CAS |
628-65-9 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-ethoxyethyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-2-8-3-4-9-5(6)7/h2-4H2,1H3,(H2,6,7) |
Clé InChI |
SUTGPOOOBVWLON-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
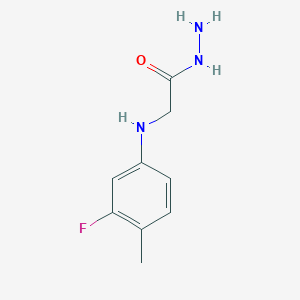
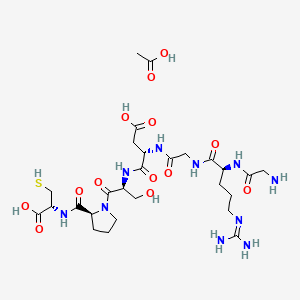
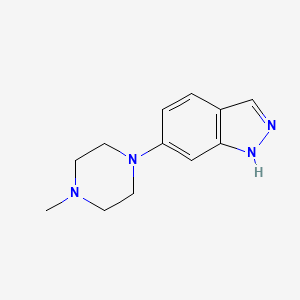
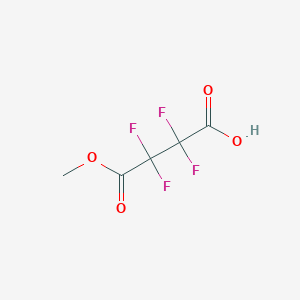
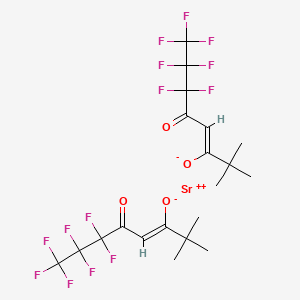
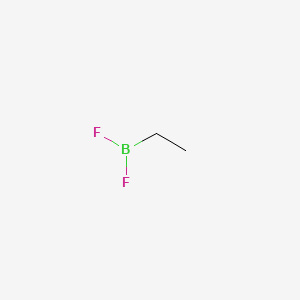
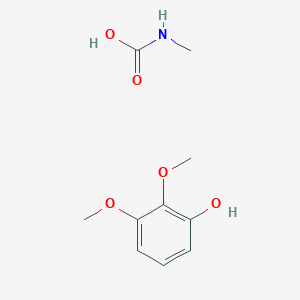
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
